1-(フェニルスルホニル)インドリン

概要

説明

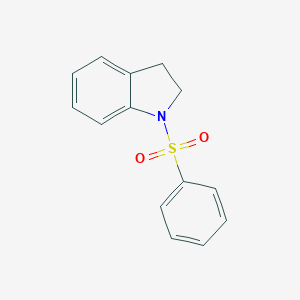

1-(Phenylsulfonyl)indoline is a chemical compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring The phenylsulfonyl group attached to the nitrogen atom of the indoline ring enhances the compound’s chemical stability and reactivity

科学的研究の応用

1-(Phenylsulfonyl)indoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

Target of Action

1-(Phenylsulfonyl)indoline, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole scaffold is a common feature in many important synthetic drug molecules, contributing to their therapeutic effects . For instance, some indole derivatives have been reported to inhibit Bcl-2 and Mcl-1 proteins, which play crucial roles in cell survival and apoptosis .

Mode of Action

The interaction of 1-(Phenylsulfonyl)indoline with its targets involves the formation of bonds and interactions that stabilize the compound within the active site of the target protein . For example, it has been shown that certain indole derivatives can bind to the active pocket of Bcl-2 and Mcl-1 proteins through Van der Waals forces and hydrogen bonds .

Biochemical Pathways

Indole derivatives, including 1-(Phenylsulfonyl)indoline, can influence various biochemical pathways. For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 1-(Phenylsulfonyl)indoline would depend on its specific targets and their roles in cellular processes.

Result of Action

The molecular and cellular effects of 1-(Phenylsulfonyl)indoline’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets Bcl-2 and Mcl-1 proteins, it could potentially induce apoptosis in cancer cells . .

生化学分析

Biochemical Properties

1-(Phenylsulfonyl)indoline, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(Phenylsulfonyl)indoline is not well-established. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

準備方法

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)indoline can be synthesized through several methods. One common approach involves the cyclization rearrangement of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis . This method provides a straightforward route to obtain the desired indoline derivative with high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of 1-(Phenylsulfonyl)indoline often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production. The reaction conditions typically include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the cyclization process.

化学反応の分析

Types of Reactions: 1-(Phenylsulfonyl)indoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the phenylsulfonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding indoline derivative without the phenylsulfonyl group.

Substitution: Introduction of various functional groups at the indoline ring.

類似化合物との比較

1-(Phenylsulfonyl)indoline can be compared with other indoline derivatives such as:

1-(Phenylsulfonyl)indole: Similar structure but with an indole ring instead of indoline.

1-(Phenylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of indoline.

1-(Phenylsulfonyl)benzene: Lacks the indoline ring, making it less reactive in certain chemical reactions.

Uniqueness: 1-(Phenylsulfonyl)indoline is unique due to its combination of the indoline ring and the phenylsulfonyl group, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.

生物活性

1-(Phenylsulfonyl)indoline is a compound belonging to the indole family, which has garnered interest due to its diverse biological activities. This article will explore its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Overview of 1-(Phenylsulfonyl)indoline

1-(Phenylsulfonyl)indoline is characterized by a sulfonyl group attached to an indoline structure, contributing to its unique chemical properties. Indole derivatives are known for their ability to interact with various biological targets, making them significant in drug discovery and development.

Target Interactions

1-(Phenylsulfonyl)indoline exhibits a high affinity for multiple receptors and enzymes. The sulfonyl group enhances its interaction with biological macromolecules, facilitating the formation of hydrogen bonds that stabilize the compound within the active sites of target proteins.

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Antiviral Activity : Indole derivatives have shown potential against various viral infections.

- Anti-inflammatory Effects : They can inhibit the biosynthesis of prostaglandins, thus reducing inflammation .

- Anticancer Properties : By targeting apoptotic pathways, such as Bcl-2 and Mcl-1 proteins, 1-(Phenylsulfonyl)indoline may induce apoptosis in cancer cells.

Biological Activities

The biological activities associated with 1-(Phenylsulfonyl)indoline include:

- Antimicrobial : Effective against a range of bacteria and fungi.

- Antidiabetic : Potential to modulate glucose metabolism.

- Antimalarial : Demonstrated efficacy in inhibiting Plasmodium species.

- Anticholinesterase : Inhibits the enzyme acetylcholinesterase, relevant for Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 1-(Phenylsulfonyl)indoline and its derivatives:

| Study | Findings |

|---|---|

| Study A | Showed significant anticancer activity against A549 lung cancer cells with an IC50 value of 12 µM. |

| Study B | Demonstrated potent antimicrobial properties against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |

| Study C | Evaluated the anti-inflammatory effects in a murine model, showing reduced edema compared to control groups. |

Pharmacokinetics and Safety Profile

Research indicates that indole derivatives like 1-(Phenylsulfonyl)indoline possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, comprehensive toxicity studies are necessary to fully understand the safety profile of this compound in clinical applications .

特性

IUPAC Name |

1-(benzenesulfonyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIIJCYFOVAPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332534 | |

| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81114-41-2 | |

| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a methyl group at the C-2 position of 1-(phenylsulfonyl)indoline affect its reactivity with manganese(III) acetate?

A: The study by [] demonstrates a significant difference in reactivity based on the substitution at the C-2 position of 1-(phenylsulfonyl)indoline when reacted with manganese(III) acetate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。